2-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfanyl]-5-chloropyridine
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Overview
Description
2-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfanyl]-5-chloropyridine is a synthetic organic compound that features a pyridine ring substituted with a chloropyridine moiety and a sulfanyl group linked to a tert-butyl(dimethyl)silyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfanyl]-5-chloropyridine typically involves multiple steps:
Formation of tert-Butyl(dimethyl)silyl ether: This step involves the reaction of tert-butyl(dimethyl)silyl chloride with an alcohol, such as 2-hydroxyethyl sulfide, in the presence of a base like imidazole or triethylamine.
Chlorination of Pyridine: The pyridine ring is chlorinated using reagents such as phosphorus pentachloride or thionyl chloride to introduce the chlorine atom at the desired position.
Coupling Reaction: The tert-butyl(dimethyl)silyl ether is then coupled with the chloropyridine derivative under suitable conditions, often using a base like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfanyl]-5-chloropyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloropyridine moiety can be reduced to a pyridine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Pyridine derivatives.
Substitution: Aminopyridines, thiopyridines.
Scientific Research Applications
2-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfanyl]-5-chloropyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its unique structural features.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfanyl]-5-chloropyridine involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chloropyridine moiety can engage in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-[(tert-Butyldimethylsilyl)oxy]ethanol: Similar in structure but lacks the sulfanyl and chloropyridine moieties.
tert-Butyldimethylsilyloxyacetaldehyde: Contains a similar silyl ether group but differs in the aldehyde functionality.
2-(tert-Butyldimethylsilyloxy)ethanamine: Similar silyl ether group but with an amine functionality instead of sulfanyl and chloropyridine groups.
Uniqueness
2-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfanyl]-5-chloropyridine is unique due to the combination of its sulfanyl group, chloropyridine moiety, and tert-butyl(dimethyl)silyl ether. This unique combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
376366-69-7 |
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Molecular Formula |
C13H22ClNOSSi |
Molecular Weight |
303.92 g/mol |
IUPAC Name |
tert-butyl-[2-(5-chloropyridin-2-yl)sulfanylethoxy]-dimethylsilane |
InChI |
InChI=1S/C13H22ClNOSSi/c1-13(2,3)18(4,5)16-8-9-17-12-7-6-11(14)10-15-12/h6-7,10H,8-9H2,1-5H3 |
InChI Key |
DGOYHDPGNJPNCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCSC1=NC=C(C=C1)Cl |
Origin of Product |
United States |
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